2-chloro-4-fluoro-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}benzamide
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Overview
Description
2-chloro-4-fluoro-N-{2-oxo-9-oxa-1-azatricyclo[10400^{3,8}]hexadeca-3,5,7-trien-5-yl}benzamide is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-fluoro-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}benzamide involves multiple steps, typically starting with the preparation of the core tricyclic structure. This is followed by the introduction of the chloro and fluoro substituents. Common synthetic routes include:
Cyclization Reactions: Formation of the tricyclic core through cyclization reactions.
Halogenation: Introduction of chloro and fluoro groups using reagents like thionyl chloride and fluorine gas under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization and halogenation processes, often optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-fluoro-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}benzamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
2-chloro-4-fluoro-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}benzamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design.
Materials Science: Utilized in the development of advanced materials with specific electronic properties.
Biological Studies: Investigated for its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-chloro-4-fluoro-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}benzamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-fluorotoluene
- 2-chloro-4-fluorophenylacetic acid
Uniqueness
2-chloro-4-fluoro-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}benzamide is unique due to its tricyclic structure and the presence of both chloro and fluoro substituents, which confer distinct chemical and physical properties compared to similar compounds.
Properties
IUPAC Name |
2-chloro-4-fluoro-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClFN2O3/c22-18-11-13(23)4-6-16(18)20(26)24-14-5-7-19-17(12-14)21(27)25-9-2-1-3-15(25)8-10-28-19/h4-7,11-12,15H,1-3,8-10H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDNPHUVSOPPHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)CCOC3=C(C2=O)C=C(C=C3)NC(=O)C4=C(C=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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